molecular formula C17H8ClFN2O3 B2719501 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 333773-14-1

6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2719501
CAS No.: 333773-14-1
M. Wt: 342.71
InChI Key: IGQZFVMAFNPJMF-UHFFFAOYSA-N
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Description

6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with an oxadiazole ring and substituted with a chloro and fluorophenyl group. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves a multi-step process:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Substitution Reactions: The final steps involve the introduction of the chloro and fluorophenyl groups through nucleophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2), while the fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

    Substitution: The chloro and fluorophenyl groups can participate in various nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the chromen-2-one core are likely to play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.

    6-chloro-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar structure but with the fluorine atom in a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of both the chloro and fluorophenyl groups in 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClFN2O3/c18-11-4-5-14-10(6-11)8-13(17(22)23-14)16-21-20-15(24-16)9-2-1-3-12(19)7-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQZFVMAFNPJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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